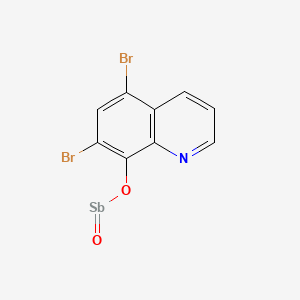

Quinoline, 5,7-dibromo-8-(stibosooxy)-

Description

Historical Trajectory and Foundational Importance of 8-Hydroxyquinoline (B1678124) and its Halogenated Derivatives in Chemical Synthesis and Coordination Chemistry

8-Hydroxyquinoline, also known as oxine, is a bicyclic organic compound first synthesized in the late 19th century. nih.gov It consists of a pyridine (B92270) ring fused to a phenol (B47542) ring, a structure that confers upon it a rich and versatile chemical reactivity. rroij.com One of the most significant properties of 8-hydroxyquinoline is its ability to act as a potent chelating agent. The proximity of the hydroxyl group and the nitrogen atom in the pyridine ring allows it to form stable complexes with a wide variety of metal ions. rroij.comnih.gov This property has made it an invaluable tool in analytical chemistry for the gravimetric analysis and separation of metals. rroij.com

The derivatization of the 8-hydroxyquinoline core, particularly through halogenation, has been a fruitful area of research for well over a century. The introduction of halogen atoms, such as bromine or chlorine, at the 5- and 7-positions of the quinoline (B57606) ring significantly modifies the electronic properties and biological activity of the molecule. Halogenated 8-hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been investigated for their antiseptic and disinfectant properties. researchgate.net These halogenated derivatives often exhibit enhanced biological activity compared to the parent compound, a phenomenon that has spurred their investigation for a range of applications. rroij.com The synthetic versatility of the 8-hydroxyquinoline scaffold allows for the generation of a vast number of derivatives, making it a "privileged structure" in medicinal chemistry for the design of new drug candidates. researchgate.net

Interactive Table 1: Properties of 8-Hydroxyquinoline and a Halogenated Derivative

| Property | 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline |

| Molecular Formula | C₉H₇NO | C₉H₅Br₂NO |

| Molar Mass | 145.16 g/mol | 302.95 g/mol |

| Appearance | White crystalline powder | Almost white powder |

| Melting Point | 76 °C | 198-200 °C |

| Key Property | Potent metal chelator | Enhanced biological activity |

Evolution of Organoantimonial Compounds and their Distinctive Chemical Properties

Organoantimonial chemistry, the study of compounds containing a carbon-antimony bond, has a history stretching back to the 19th century. researchgate.net Antimony, a metalloid in group 15 of the periodic table, can exist in various oxidation states, with Sb(III) and Sb(V) being the most common in organometallic compounds. rsc.org The synthesis of organoantimony compounds typically involves the reaction of an antimony halide, such as antimony trichloride (B1173362), with an organolithium or Grignard reagent. rsc.org

Organoantimonial compounds exhibit a diverse range of chemical properties. Tricoordinate antimony compounds, known as stibines (R₃Sb), are weak Lewis acids but can act as soft Lewis donors in coordination chemistry. rsc.org They are sensitive to air and can undergo oxidative addition reactions. rsc.org Pentacoordinate antimony compounds, or stiboranes (R₅Sb), can be synthesized from stibines and feature a pentacoordinate Sb(V) center. rsc.org The nature of the organic substituents and other ligands attached to the antimony atom significantly influences the compound's stability, reactivity, and structure. In recent decades, there has been growing interest in hypervalent organoantimony compounds, particularly those with intramolecular coordination, which can stabilize the molecule and influence its chemical behavior. semanticscholar.org While the toxicity of antimony has limited some practical applications, the unique properties of organoantimonial compounds continue to make them a subject of academic and research interest. rsc.orgresearchgate.net

Current Research Landscape and Emerging Academic Perspectives on Quinoline, 5,7-dibromo-8-(stibosooxy)- Analogs

The contemporary research landscape for analogs of Quinoline, 5,7-dibromo-8-(stibosooxy)- primarily focuses on the synthesis and evaluation of the biological activities of antimony complexes with 8-hydroxyquinoline and its derivatives. These studies leverage the known biological effects of both the quinoline moiety and antimony, aiming to create synergistic compounds with enhanced or novel therapeutic potential.

A significant area of investigation is the development of new antiparasitic agents. For instance, research has shown that coordinating antimony(III) with 8-hydroxyquinoline and its halogenated derivatives, such as 5-chloro-8-hydroxyquinoline (B194070) and 5-chloro-7-iodo-8-hydroxyquinoline, can increase the anti-trypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In some cases, the resulting antimony complexes were found to be more potent than the reference drug, benznidazole. rsc.org

Another prominent research direction is the exploration of the cytotoxic and potential anticancer properties of these compounds. Studies have demonstrated that while some quinoline derivatives are cytotoxic on their own, their coordination to antimony(III) can enhance this activity against certain cancer cell lines. nih.gov For example, the coordination of antimony(III) to 8-hydroxyquinoline derivatives resulted in complexes with significant cytotoxicity against Jurkat leukemia cells. nih.gov The mechanism of action is often linked to the generation of oxidative stress within the parasitic or cancer cells. nih.gov

The research into these analogs is paving the way for a deeper understanding of how the structural features of both the quinoline ligand and the antimony center contribute to their biological effects. This knowledge is crucial for the rational design of new compounds with improved efficacy and selectivity.

Interactive Table 2: Research Focus on Analogs of Quinoline, 5,7-dibromo-8-(stibosooxy)-

| Research Area | Key Findings |

| Antiparasitic Activity | Antimony(III) complexes of halogenated 8-hydroxyquinolines show enhanced activity against Trypanosoma cruzi. rsc.orgnih.gov |

| Anticancer Research | Coordination with antimony(III) can increase the cytotoxicity of 8-hydroxyquinoline derivatives against leukemia cell lines. nih.gov |

| Mechanism of Action | Biological activity is often linked to the induction of oxidative stress. nih.gov |

Structure

2D Structure

Properties

CAS No. |

35592-46-2 |

|---|---|

Molecular Formula |

C9H4Br2NO2Sb |

Molecular Weight |

439.70 g/mol |

IUPAC Name |

(5,7-dibromoquinolin-8-yl)oxy-oxostibane |

InChI |

InChI=1S/C9H5Br2NO.O.Sb/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h1-4,13H;;/q;;+1/p-1 |

InChI Key |

RJKNHBVKSWCKOC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Br)Br)O[Sb]=O)N=C1 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Quinoline, 5,7 Dibromo 8 Stibosooxy

Strategies for Constructing the 5,7-Dibromoquinoline Core Structure

The foundational step in the synthesis is the preparation of the 5,7-dibromo-8-hydroxyquinoline intermediate. This is achieved through the regioselective bromination of the 8-hydroxyquinoline (B1678124) scaffold, a reaction that has been the subject of considerable methodological investigation to optimize yield and purity.

Regioselective Bromination of the Quinoline (B57606) Scaffold

The bromination of 8-hydroxyquinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. The hydroxyl group at the C-8 position is a strong activating group, directing incoming electrophiles (in this case, bromine) to the ortho and para positions, which correspond to C-7 and C-5, respectively. researchgate.net The reaction with molecular bromine can lead to a mixture of mono- and di-bromo derivatives, depending on the stoichiometry and reaction conditions. researchgate.netacgpubs.org

Several studies have been conducted to achieve selective synthesis of the desired 5,7-dibromo product. researchgate.net Factors such as the solvent, temperature, and the number of equivalents of bromine are critical in controlling the regioselectivity and preventing the formation of byproducts. acgpubs.orgresearchgate.net While direct halogenation can sometimes suffer from poor regioselectivity, various protocols have been established to favor the formation of the 5,7-dibromo derivative. gelisim.edu.tr For instance, using at least two equivalents of bromine promotes the formation of the dibrominated product with high conversion rates. acgpubs.orgresearchgate.net

Preparation of 5,7-Dibromo-8-hydroxyquinoline as a Key Precursor

The synthesis of 5,7-dibromo-8-hydroxyquinoline is a well-established procedure, serving as the crucial step before the introduction of the antimony group. researchgate.netacgpubs.orgchemicalbook.com Various methods have been reported, optimizing for yield and ease of isolation. One highly efficient method involves the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform, resulting in an excellent yield of the target molecule. acgpubs.orgnih.gov Another approach utilizes an aqueous suspension of 8-hydroxyquinoline treated with a solution of bromine in aqueous hydrobromic acid. chemicalbook.comgoogle.com This method is reported to produce the desired product in very high yields (over 98%) and purity. chemicalbook.comgoogle.com The resulting yellow solid can be collected by filtration, washed, and dried. chemicalbook.com For purification, crystallization from acetone/ethanol (B145695) or sublimation can be employed. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 5,7-Dibromo-8-hydroxyquinoline| Starting Material | Reagents | Solvent/Medium | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Bromine (2.0+ eq.) | Chloroform (CHCl3) | Stirred at room temperature for 1 hour. | 90% | acgpubs.org |

| 8-Hydroxyquinoline | Bromine (1.5 eq.) | Acetonitrile (CH3CN) | Stirred at 0°C for 1 day. | 37% (isolated) | acgpubs.org |

| 8-Hydroxyquinoline | Bromine, 8% aq. Hydrobromic acid | Water | Dropwise addition, stirred for 30 min. | 98.4% | chemicalbook.com |

Synthetic Methodologies for Introducing the Stibosooxy Moiety

The introduction of the stibosooxy group [-O-Sb=O] onto the 5,7-dibromo-8-hydroxyquinoline core involves the formation of a stable bond between the oxygen of the hydroxyl group and an antimony atom. While specific literature for "Quinoline, 5,7-dibromo-8-(stibosooxy)-" is scarce, the synthesis can be inferred from established reactions of 8-hydroxyquinoline derivatives with antimony compounds. researchgate.netnih.gov

Mechanistic Considerations in the Formation of the Stibosooxy Linkage

The formation of the antimony-oxygen bond proceeds through the reaction of the phenolic hydroxyl group of the quinoline precursor with a suitable antimony(III) source, such as antimony(III) chloride (SbCl₃). nih.govnih.gov 8-Hydroxyquinoline and its derivatives are classic bidentate chelating ligands, coordinating to metal ions through the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring. scispace.comscirp.org The reaction mechanism involves the displacement of the acidic proton from the hydroxyl group, followed by the formation of a covalent bond with the antimony center. The nitrogen atom simultaneously coordinates to the antimony, creating a stable five-membered chelate ring. scirp.org The term "stibosooxy" suggests the presence of an Sb=O or Sb-O-Sb moiety, which could arise from the hydrolysis of an intermediate antimony complex or by using specific antimony precursors like antimony oxides under appropriate conditions.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of quinoline-antimony complexes requires careful control over several reaction parameters to maximize yield and obtain the desired product structure. Key factors include:

Choice of Antimony Precursor : Antimony(III) halides (e.g., SbCl₃) are common starting materials. nih.gov The choice of precursor can influence the final structure and oxidation state of the antimony in the complex.

Solvent : The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Alcohols or other polar solvents are often employed.

Stoichiometry : The molar ratio of the 5,7-dibromo-8-hydroxyquinoline ligand to the antimony salt must be precisely controlled to favor the formation of the desired complex and avoid mixtures of products.

pH Control : The acidity of the reaction medium can significantly impact the outcome. For instance, in the absence of a chelating agent like tartaric acid, the reaction of antimony with 8-hydroxyquinoline can lead to the co-precipitation of antimony oxychloride. researchgate.net Adjusting the pH is necessary to ensure the deprotonation of the hydroxyl group and prevent the formation of unwanted inorganic precipitates.

Temperature and Reaction Time : As with most chemical reactions, temperature and duration must be optimized to ensure complete reaction without decomposition of the product.

Post-Synthetic Derivatization and Further Functionalization of Quinoline, 5,7-dibromo-8-(stibosooxy)-

Further functionalization of the title compound can be envisioned to modify its properties for various applications. These modifications can target either the quinoline ring or the antimony center.

One strategy involves the derivatization of the 5,7-dibromo-8-hydroxyquinoline precursor prior to the introduction of the stibosooxy group. For example, the hydroxyl group can be converted into a methoxy (B1213986) group by reaction with dimethyl sulfate, yielding 5,7-dibromo-8-methoxyquinoline (B102607). researchgate.netresearchgate.net

Alternatively, direct C-H functionalization of the pre-formed quinoline-antimony complex could be explored. Modern synthetic methods allow for the regioselective introduction of various functional groups (e.g., aryl, alkyl) onto the quinoline scaffold, although the presence of the bulky stibosooxy group and the bromine atoms would significantly influence the reactivity and direct the substitution to specific positions. mdpi.com The development of transition metal-catalyzed reactions has provided pathways for C-H functionalization at nearly all positions of the quinoline ring. mdpi.com Another avenue for derivatization lies at the antimony center itself, where ligand exchange reactions or a change in the coordination environment could lead to novel structures with different chemical and physical properties.

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

The development of sustainable synthetic pathways for Quinoline, 5,7-dibromo-8-(stibosooxy)- is still an emerging area of research. While a direct, one-pot green synthesis for this exact compound is not yet widely documented, advancements in the synthesis of related quinoline and organoantimony compounds provide a strong foundation for future innovations. The primary strategy involves the reaction of 5,7-dibromo-8-hydroxyquinoline with an appropriate antimony precursor, such as antimony trichloride (B1173362) (SbCl₃). Green chemistry principles can be applied to this key reaction step.

Microwave-Assisted Synthesis:

One of the most promising green chemistry techniques applicable to the synthesis of metal complexes is microwave-assisted synthesis. mdpi.comnih.gov This method offers significant advantages over conventional heating, including drastically reduced reaction times, lower energy consumption, and often higher yields. mdpi.com For the synthesis of antimony complexes with organic ligands, microwave irradiation can facilitate a more efficient reaction between the ligand and the antimony salt in a suitable solvent.

A proposed microwave-assisted synthesis of Quinoline, 5,7-dibromo-8-(stibosooxy)- would involve the reaction of 5,7-dibromo-8-hydroxyquinoline with antimony trichloride in a polar, microwave-absorbing solvent like dry methanol. The reaction mixture would be subjected to microwave irradiation for a short period, leading to the formation of the desired product. This approach minimizes the use of harsh reaction conditions and prolonged heating, aligning with the principles of green chemistry.

Solvent Selection and Catalyst-Free Approaches:

The choice of solvent is a critical factor in green chemistry. Traditional syntheses of organometallic compounds often employ chlorinated or other hazardous solvents. The exploration of greener solvents, such as bio-derived solvents or even water, is a key area of research. nih.govacs.orgmdpi.com For the synthesis of antimony-quinoline complexes, the use of less toxic solvents like ethanol is being investigated. rsc.org An ethanolic solution of hydrochloric acid has been shown to enhance the solvation of antimony, suggesting that ethanol could be a viable and greener alternative to more hazardous solvents. rsc.org

Furthermore, developing catalyst-free synthetic methods is a significant goal in green chemistry as it eliminates the need for potentially toxic and difficult-to-remove catalysts. The reaction between a hydroxyquinoline and an antimony halide can, in some cases, proceed without a catalyst, driven by the formation of a stable chelate complex. Research into optimizing conditions for such catalyst-free reactions, potentially in combination with microwave assistance or greener solvents, is a promising avenue for the sustainable synthesis of Quinoline, 5,7-dibromo-8-(stibosooxy)-.

Research Findings and Comparative Analysis:

While specific data for the green synthesis of Quinoline, 5,7-dibromo-8-(stibosooxy)- is limited, data from related syntheses of antimony and other metal-hydroxyquinoline complexes can provide valuable insights. The following interactive table summarizes and compares conventional and potential green synthetic approaches.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Greener Solvent Approach |

| Reaction Time | Several hours to days | Minutes to a few hours mdpi.comnih.gov | Potentially longer than microwave |

| Energy Consumption | High | Low mdpi.com | Moderate |

| Solvents | Often chlorinated solvents | Methanol, Ethanol mdpi.comrsc.org | Water, Bio-solvents nih.govacs.orgmdpi.com |

| Catalyst | May require Lewis acid catalysts | Often catalyst-free researchgate.net | Potentially catalyst-free |

| Yield | Variable | Often high mdpi.com | Dependent on conditions |

| Waste Generation | Higher due to solvents and byproducts | Lower | Lower solvent waste |

The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency. The move towards greener solvents also holds great promise for reducing the environmental impact of the synthesis. Future research will likely focus on combining these approaches to develop a truly sustainable and efficient synthesis of Quinoline, 5,7-dibromo-8-(stibosooxy)-.

Advanced Spectroscopic and Crystallographic Elucidation of Quinoline, 5,7 Dibromo 8 Stibosooxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For Quinoline (B57606), 5,7-dibromo-8-(stibosooxy)-, NMR provides critical insights into the structure of its organic quinoline framework.

One- and Two-Dimensional NMR Techniques

While specific NMR data for the title compound are not extensively published, analysis of its parent ligand, 5,7-dibromo-8-hydroxyquinoline, provides a foundational understanding. In a typical ¹H NMR spectrum of the ligand, distinct signals for the aromatic protons of the quinoline ring system are observed. researchgate.net For instance, the proton signals appear at specific chemical shifts (δ) in ppm, with coupling constants (J) in Hz revealing the connectivity between adjacent protons.

Upon formation of the stibosooxy derivative, significant changes in the chemical shifts of the protons on the quinoline ring are anticipated, particularly for those in proximity to the oxygen atom. The coordination of the antimony moiety would alter the electronic environment, leading to a downfield or upfield shift of the H2, H3, H4, and H6 proton signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals and confirm the structural integrity of the quinoline backbone after substitution.

Table 1: Representative ¹H NMR Data for the Ligand 5,7-dibromo-8-hydroxyquinoline Data obtained in DMSO-d₆ at 500 MHz. researchgate.net

| Proton | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) |

| H2 | 8.98 | dd | J₂₃ = 17.43 |

| H4 | 8.46 | dd | J₄₂ = 17.82 |

| H6 | 7.85 | s | - |

| H3 | 7.77 | dd | J₃₂ = 1.62 |

Note: The table is interactive. Users can sort and filter data.

Solid-State NMR Investigations

For compounds that are insoluble or for studying the structure in the solid phase, Solid-State NMR (SSNMR) is an invaluable technique. While specific SSNMR studies on Quinoline, 5,7-dibromo-8-(stibosooxy)- are not documented, this method would be uniquely suited to probe the antimony center. The antimony isotopes, ¹²¹Sb and ¹²³Sb, are quadrupolar nuclei and can be studied by SSNMR to provide information about the local symmetry and coordination environment of the antimony atom. Furthermore, ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments could reveal details about the molecular packing and intermolecular interactions within the crystal lattice, complementing data obtained from X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and provide a unique "fingerprint" for a molecule. The analysis relies on the principle that molecular bonds vibrate at specific frequencies.

Theoretical calculations, such as Density Functional Theory (DFT), on the parent ligand 5,7-dibromohydroxyquinoline have been used to predict and assign its vibrational modes. researchgate.net Key vibrational bands include the O-H stretching, C=C and C=N ring stretching modes, and C-H bending vibrations.

Upon formation of the Quinoline, 5,7-dibromo-8-(stibosooxy)- complex, the most significant change observed in the IR spectrum would be the disappearance of the broad O-H stretching band of the parent ligand and the appearance of new, distinct bands corresponding to the Sb-O bond. The C-O stretching vibration, typically observed around 1200 cm⁻¹, would also be expected to shift in frequency due to the formation of the C-O-Sb linkage. The low-frequency region of the Raman spectrum would be particularly useful for identifying the Sb-O stretching and bending modes, which are often weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for 5,7-dihalogenated-8-hydroxyquinoline Derivatives Based on experimental and DFT calculated data. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Change in Stibosooxy Derivative |

| O-H stretch | 3550 - 3700 | Disappearance |

| C=C/C=N ring stretch | 1500 - 1600 | Minor shifts |

| C-O stretch | ~1200 | Shift in frequency |

| Sb-O stretch | 400 - 600 | Appearance of new bands |

Note: The table is interactive. Users can sort and filter data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. Studies on the ligand, 5,7-dibromo-8-hydroxyquinoline, show characteristic absorption bands in the UV-visible region, which are assigned to π → π* transitions within the aromatic quinoline system. researchgate.netasianpubs.org The position of these bands can be influenced by the solvent polarity. researchgate.netasianpubs.org

The formation of the stibosooxy complex is expected to cause a shift in these absorption maxima, likely a bathochromic (red) shift. This shift can arise from the perturbation of the ligand's electronic orbitals upon coordination to the antimony atom and the potential for new ligand-to-metal charge transfer (LMCT) transitions.

Many quinoline derivatives exhibit fluorescence. The introduction of a heavy atom like antimony can significantly influence the emission properties. The heavy-atom effect can lead to fluorescence quenching or an enhancement of phosphorescence due to increased intersystem crossing. Characterizing these changes provides insight into the electronic structure and potential applications of the compound in areas such as sensing or imaging.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For Quinoline, 5,7-dibromo-8-(stibosooxy)-, HRMS would be used to verify its molecular formula, C₉H₄Br₂NO₂Sb. uni.lu Due to the characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br) and antimony (¹²¹Sb/¹²³Sb), the observed mass spectrum would show a unique isotopic distribution, confirming the presence of these elements.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure by breaking it into smaller, charged fragments. The fragmentation pattern of Quinoline, 5,7-dibromo-8-(stibosooxy)- would likely involve the cleavage of the O-Sb bond, loss of the stibosooxy moiety ([SbO₂]), or sequential loss of the bromine atoms. This data is crucial for structural confirmation and for identifying the compound in complex mixtures.

Table 3: Predicted m/z Values for Adducts of Quinoline, 5,7-dibromo-8-(stibosooxy)- Based on predicted data from its molecular formula C₉H₄Br₂NO₂Sb. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 437.77196 |

| [M+Na]⁺ | 459.75390 |

| [M-H]⁻ | 435.75740 |

| [M+NH₄]⁺ | 454.79850 |

| [M+K]⁺ | 475.72784 |

Note: The table is interactive. Users can sort and filter data.

Single Crystal X-ray Diffraction Analysis of Quinoline, 5,7-dibromo-8-(stibosooxy)- and its Molecular Congeners

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for Quinoline, 5,7-dibromo-8-(stibosooxy)- itself is not publicly available, analysis of its molecular congeners—structurally similar molecules—provides powerful predictive insights.

For example, the crystal structure of 5,7-dibromo-8-methoxyquinoline (B102607) reveals the planarity of the quinoline ring system and provides precise bond lengths and angles for the dibrominated framework. researchgate.net Furthermore, crystal structures of metal complexes involving the 5,7-dibromo-8-quinolinol ligand, such as those with lanthanides, show how the ligand coordinates to a metal center. researchgate.net In these complexes, the ligand acts as a bidentate chelator, binding through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.

In the case of Quinoline, 5,7-dibromo-8-(stibosooxy)-, it is predicted that the antimony atom would be bonded to the oxygen atom of the quinoline ligand. The geometry around the antimony(III) center is expected to be influenced by the presence of a stereochemically active lone pair of electrons, potentially leading to a distorted tetrahedral or see-saw geometry. X-ray analysis would definitively establish the Sb-O bond length, the coordination number of the antimony atom, and any intermolecular interactions, such as π–π stacking between the quinoline rings, that dictate the solid-state packing arrangement. researchgate.net

Table 4: Crystallographic Data for the Molecular Congener 5,7-Dibromo-8-methoxyquinoline Data from single crystal X-ray diffraction analysis. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158 |

| b (Å) | 3.9960 |

| c (Å) | 17.551 |

| β (°) | 115.316 |

| Volume (ų) | 1024.4 |

| Z | 4 |

Note: The table is interactive. Users can sort and filter data.

Reactivity Profiles and Mechanistic Investigations of Quinoline, 5,7 Dibromo 8 Stibosooxy

Exploration of Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The reactivity of the quinoline ring in "Quinoline, 5,7-dibromo-8-(stibosooxy)-" towards electrophilic and nucleophilic substitution is dictated by the electronic properties of the heterocyclic system and its substituents: two bromine atoms and the stibosooxy group. The quinoline nucleus itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the molecule.

The 8-stibosooxy group, analogous to a hydroxyl group, is expected to be an activating, ortho- and para-directing group. However, the positions ortho (position 7) and para (position 5) to the stibosooxy group are already substituted with bromine atoms. The bromine atoms themselves are deactivating but ortho-, para-directing. Their presence at the 5 and 7 positions will sterically and electronically hinder further electrophilic substitution on the benzene ring. Any further electrophilic attack would likely be directed to the pyridine (B92270) ring, though this is generally less favorable.

Theoretical studies on the related 8-hydroxyquinoline (B1678124) have been used to predict the sites of electrophilic aromatic substitution. orientjchem.org For 5,7-dibromo-8-hydroxyquinoline, electrophilic substitution beyond the existing bromine atoms is not commonly reported, as the positions of highest electron density are already halogenated. acgpubs.orggoogle.comnih.gov

Table 1: Predicted Regioselectivity of Substitution Reactions on the Quinoline Ring

| Reaction Type | Reagent | Predicted Major Product(s) | Rationale |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Limited reactivity expected. Potential for substitution on the pyridine ring under forcing conditions. | The benzene ring is deactivated by the bromine atoms and sterically hindered. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaNH₂) | Potential for substitution at positions 2 or 4 of the pyridine ring. | These positions are activated towards nucleophilic attack by the ring nitrogen. |

Note: This table is illustrative and based on general principles of quinoline chemistry, as specific experimental data for the title compound is unavailable.

Reactivity and Transformations Involving the Stibosooxy Functional Group

The stibosooxy group (-O-Sb=O) is the most reactive site of the molecule for transformations not involving the aromatic ring. Organoantimony compounds exhibit a rich and varied chemistry. wikipedia.org The antimony-oxygen bond is susceptible to hydrolysis, which would likely cleave the stibosooxy group to regenerate the parent 5,7-dibromo-8-hydroxyquinoline and an antimony-containing byproduct.

The antimony center in the stibosooxy group is expected to be Lewis acidic, allowing it to coordinate with Lewis bases. This could involve interactions with solvent molecules or other nucleophilic reagents. The reactivity of organoantimony compounds can be influenced by intramolecular coordination, which is a known feature in some organoantimony structures containing nitrogen or oxygen atoms. researchgate.net

Transformations at the stibosooxy group could also involve reactions with acids or bases. Strong acids might protonate the oxygen atoms, potentially facilitating cleavage of the Sb-O bond. Strong bases could react at the antimony center, depending on the specific reaction conditions and the nature of the base.

Oxidation-Reduction (Redox) Chemistry and Potentiometric Studies

The redox chemistry of "Quinoline, 5,7-dibromo-8-(stibosooxy)-" is centered on the antimony atom. Organoantimony compounds commonly exist in the +3 and +5 oxidation states. wikipedia.orgchemistrycool.com The stibosooxy group implies an antimony atom in the +3 oxidation state. This can be oxidized to the +5 state by various oxidizing agents. britannica.com The reaction with halogens, for instance, could lead to oxidative addition at the antimony center. wikipedia.org

Conversely, the Sb(III) center can be reduced, although this is less common for this type of compound. The redox potential of the Sb(III)/Sb(V) couple in this specific molecule would be influenced by the electronic properties of the 5,7-dibromo-8-quinolinolato ligand. The electron-withdrawing nature of the quinoline ring and the bromine atoms might make the oxidation of the Sb(III) center more difficult compared to simpler alkyl or aryl stibines.

Potentiometric studies, such as cyclic voltammetry, would be instrumental in determining the formal reduction and oxidation potentials of the compound. Such studies on related organoantimony compounds have provided insights into their electron transfer processes. rsc.org While specific data for the title compound is not available, a hypothetical cyclic voltammogram might be expected to show an irreversible oxidation wave corresponding to the Sb(III) to Sb(V) transition.

Table 2: Expected Redox Reactions of Quinoline, 5,7-dibromo-8-(stibosooxy)-

| Reaction Type | Reagent | Expected Product |

| Oxidation | Hydrogen Peroxide | Quinoline, 5,7-dibromo-8-(stiboryloxy)- (Sb in +5 state) |

| Oxidation | Halogens (e.g., Br₂) | Oxidative addition product at the Sb center |

| Reduction | Strong Reducing Agent | Potential for reduction of the Sb(III) center or debromination |

Note: This table is illustrative. The exact nature of the products would depend on the specific reaction conditions.

Investigation of Reaction Kinetics and Proposed Mechanistic Pathways

The kinetics of the reactions involving "Quinoline, 5,7-dibromo-8-(stibosooxy)-" have not been experimentally determined. However, plausible mechanistic pathways can be proposed based on established chemical principles.

For electrophilic substitution on the quinoline ring, the mechanism would likely follow the standard SEAr pathway, involving the formation of a sigma complex (Wheland intermediate). The rate of this reaction would be influenced by the stability of this intermediate, which is in turn affected by the electronic effects of the substituents.

Reactions at the stibosooxy group, such as hydrolysis, would likely proceed through a nucleophilic attack of water on the Lewis acidic antimony center, followed by proton transfer and cleavage of the Sb-O bond. The kinetics of such a reaction would be expected to be dependent on pH and temperature.

The kinetics of redox reactions would depend on the specific oxidant or reductant used and the mechanism of electron transfer. For example, the oxidation by a halogen might proceed through a concerted oxidative addition mechanism. Kinetic studies of related chemical systems, such as the reactions of other organometallic compounds, provide a framework for understanding these processes. nih.govlongdom.org

Photoreactivity and Degradation Pathways

The photoreactivity of "Quinoline, 5,7-dibromo-8-(stibosooxy)-" is expected to be influenced by both the brominated quinoline core and the stibosooxy group. Brominated aromatic compounds are known to undergo photodebromination upon exposure to UV light. mdpi.come3s-conferences.org This process typically involves the homolytic cleavage of the carbon-bromine bond to form an aryl radical, which can then abstract a hydrogen atom from the solvent or another molecule.

The quinoline ring itself can also undergo photodegradation. Studies on the photodegradation of quinoline have shown that it can be broken down into smaller, non-aromatic compounds upon prolonged irradiation. researchgate.net The presence of sensitizers or reactive oxygen species can accelerate this process. The photodegradation of quinoline yellow, a related compound, has been studied in the presence of a photocatalyst. mdpi.com

The stibosooxy group may also play a role in the photoreactivity. Antimony oxides have been the subject of photochemical studies, although the specific behavior of an organo-stibosooxy group upon irradiation is not well-documented. rsc.org It is possible that UV irradiation could lead to the cleavage of the Sb-O bond or promote redox reactions at the antimony center.

Theoretical and Computational Chemistry Studies on Quinoline, 5,7 Dibromo 8 Stibosooxy

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

No quantum chemical calculations have been published for Quinoline (B57606), 5,7-dibromo-8-(stibosooxy)-. For the related compound, 5,7-dibromo-8-hydroxyquinoline, DFT calculations using the B3LYP functional and 6-31G* basis set have been performed to determine its optimized geometry and vibrational frequencies researchgate.net. These studies show good agreement between observed and calculated spectral data, confirming the validity of the computational approach for this family of compounds researchgate.net. Such calculations for Quinoline, 5,7-dibromo-8-(stibosooxy)- would be necessary to understand its electronic structure and molecular properties.

Frontier Molecular Orbital (FMO) Analysis

There is no published Frontier Molecular Orbital (FMO) analysis for Quinoline, 5,7-dibromo-8-(stibosooxy)-. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability ajchem-a.com. For related quinoline derivatives, DFT calculations have been used to determine HOMO-LUMO energy gaps, which are important in assessing charge transfer interactions within the molecule researchgate.net. A similar analysis for the title compound would elucidate its electronic transition properties and reactivity.

Electrostatic Potential Mapping

No studies on the electrostatic potential mapping of Quinoline, 5,7-dibromo-8-(stibosooxy)- are available. This technique is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For other halogenated hydroxyquinolines, computational methods have been employed to understand charge distribution and its effect on molecular structure and parameters researchgate.net. Information about the size, shape, and charge density distribution of similar molecules has been obtained by mapping electron density isosurfaces with the electrostatic potential researchgate.net.

Computational Modeling of Reactivity and Reaction Mechanisms

There is a lack of published data on the computational modeling of reactivity and reaction mechanisms for Quinoline, 5,7-dibromo-8-(stibosooxy)-. This type of modeling is essential for predicting how a molecule will behave in a chemical reaction. For other quinolinone derivatives, DFT has been used to model chemical reactivity and intramolecular site selectivity using Fukui functions nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

No molecular dynamics (MD) simulations for Quinoline, 5,7-dibromo-8-(stibosooxy)- have been reported in the scientific literature. MD simulations are used to study the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. Studies on different quinoline derivatives have utilized Car-Parrinello molecular dynamics (CPMD) to investigate the dynamics of hydrogen bonds in various phases nih.gov. The crystal structure of 5,7-dibromo-8-hydroxyquinoline has been analyzed, revealing intermolecular forces such as hydrogen bonding researchgate.net. Similar simulations on Quinoline, 5,7-dibromo-8-(stibosooxy)- would be valuable for understanding its behavior in condensed phases.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

No Quantitative Structure-Property Relationship (QSPR) studies for Quinoline, 5,7-dibromo-8-(stibosooxy)- are available. QSPR models are used to predict the properties of chemicals based on their molecular structure. While such studies have not been performed on this specific compound, the foundational data required for QSPR, such as optimized molecular geometry and electronic parameters, would first need to be established through methods like DFT, which have been applied to its precursors researchgate.net.

Advanced Methodologies in Material Science Research Utilizing Quinoline, 5,7 Dibromo 8 Stibosooxy

Incorporation into Polymer Systems for Enhanced Properties (e.g., Semiconducting Polymers)

There is currently no available scientific literature detailing the incorporation of Quinoline (B57606), 5,7-dibromo-8-(stibosooxy)- into polymer systems. Research on the use of other quinoline derivatives and organo-antimony compounds in semiconducting polymers exists, but specific data on the effects and properties of this particular compound within a polymer matrix have not been reported. The potential for this compound to enhance properties such as charge transport, thermal stability, or flame retardancy in polymers remains an unexplored area of research.

Fabrication and Characterization of Thin Films and Nanostructures

Detailed methodologies for the fabrication and characterization of thin films and nanostructures composed of Quinoline, 5,7-dibromo-8-(stibosooxy)- are not described in the current body of scientific work. While techniques such as physical vapor deposition, spin coating, or self-assembly are commonly employed for organic materials, their application to this specific antimony-containing quinoline derivative has not been documented. Consequently, there is no data on the morphological, structural, or electronic properties of such films or nanostructures.

Spectroscopic Techniques for Probing Material Properties (e.g., X-ray Photoelectron Spectroscopy, XPS; Scanning Tunneling Microscopy, STM)

No specific studies utilizing X-ray Photoelectron Spectroscopy (XPS) or Scanning Tunneling Microscopy (STM) to characterize Quinoline, 5,7-dibromo-8-(stibosooxy)- or materials incorporating it have been published. XPS could theoretically provide information on the elemental composition and chemical states of the antimony, bromine, nitrogen, and oxygen atoms within the molecule. STM could potentially be used to visualize the molecular arrangement on a conductive substrate. However, no such experimental data is currently available.

Applications in Organic Electronics and Optoelectronics

Due to the lack of research on the fundamental material properties of Quinoline, 5,7-dibromo-8-(stibosooxy)-, its application in organic electronics and optoelectronics has not been explored. While quinoline derivatives, in general, are investigated for their potential use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties, there are no reports on the synthesis or performance of devices that specifically incorporate Quinoline, 5,7-dibromo-8-(stibosooxy)-. The influence of the dibromo and stibosooxy substitutions on the electronic and optical properties relevant to these applications remains unknown.

Chemical Biology and Molecular Recognition of Quinoline, 5,7 Dibromo 8 Stibosooxy at the Molecular Level

Mechanistic Investigations of Ligand-Biomolecule Interactions

There is currently no published research detailing the interactions of Quinoline (B57606), 5,7-dibromo-8-(stibosooxy)- with biological macromolecules.

Nucleic Acid Binding Studies: Modes of Interaction (e.g., Intercalation, Groove Binding) and Binding Affinities

No studies on the binding of Quinoline, 5,7-dibromo-8-(stibosooxy)- to DNA or RNA have been found in the scientific literature. Therefore, its preferred mode of interaction, be it intercalation between base pairs or binding within the major or minor grooves, remains unknown. Similarly, data on its binding affinity, which would quantify the strength of such interactions, is not available.

Protein Interaction Analysis: Enzyme Inhibition Mechanisms and Binding Specificity

Information regarding the interaction of Quinoline, 5,7-dibromo-8-(stibosooxy)- with proteins, including any potential enzyme inhibition, is absent from the current body of scientific literature. Research has not yet explored its capacity to bind to specific protein targets, the mechanisms by which it might inhibit enzymatic activity, or its specificity for any particular class of proteins.

Cellular Permeation and Intracellular Distribution Studies

There are no available studies focused on the chemical pathways governing the permeation of Quinoline, 5,7-dibromo-8-(stibosooxy)- across cellular membranes. Research into its uptake, intracellular distribution, and localization within specific organelles has not been published.

Computational Approaches in Chemical Biology: Molecular Docking and Dynamics Simulations for Biomolecular Complexes

A search of computational chemistry literature and databases reveals no molecular docking or molecular dynamics simulation studies involving Quinoline, 5,7-dibromo-8-(stibosooxy)-. Such in silico investigations are crucial for predicting binding modes and affinities with biological targets, but they have not yet been applied to this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-dibromo-8-(stibosooxy)quinoline, and what challenges arise during antimony coordination?

- Methodology : Synthesis typically involves bromination of 8-hydroxyquinoline derivatives followed by antimony coordination. Key steps:

- Bromination of 8-hydroxyquinoline using Br₂ in acetic acid under controlled temperature (40–60°C) .

- Antimony oxychloride (SbOCl) or antimony trioxide (Sb₂O₃) is used for stibosooxy group introduction, requiring inert conditions (argon atmosphere) due to Sb(III) sensitivity to oxidation .

- Challenges : Low yields (<50%) due to competing side reactions (e.g., Sb hydrolysis) and purification difficulties from brominated byproducts. Column chromatography with ethyl acetate/hexane (3:7) is recommended .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Analytical Workflow :

- FTIR : Confirm Sb–O–quinoline bonding via shifts in ν(O–Sb) (450–500 cm⁻¹) and ν(C–Br) (550–600 cm⁻¹). Compare with DFT-calculated spectra for validation .

- NMR : Limited utility due to paramagnetic Sb effects. Use ¹H NMR in deuterated DMSO to detect aromatic protons (δ 7.5–9.0 ppm) and Br splitting patterns .

- X-ray Crystallography : Crystallize in ethanol/water (1:1) at 4°C. Anticipate monoclinic symmetry (space group P2₁/c) with Sb–O bond lengths ~1.95–2.10 Å .

Q. What is the acute toxicity profile of 5,7-dibromo-8-(stibosooxy)quinoline, and how do data discrepancies arise between rodent models?

- Key Data :

| Model | Route | LD₅₀/LC₅₀ | Effect | Source |

|---|---|---|---|---|

| Mouse (oral) | Acute | >1,000 mg/kg | Moderate toxicity, GI irritation | |

| Rat (IP) | Subchronic | 125 mg/kg | Hepatotoxicity, carcinogenicity |

- Contradiction Analysis : Oral vs. intraperitoneal (IP) routes show divergent toxicity due to first-pass metabolism differences. IP administration bypasses hepatic detoxification, increasing Sb bioavailability and DNA adduct formation .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the compound’s reactivity in catalytic or biological systems?

- DFT Parameters :

- Use B3LYP/6-31G* basis set to map electron density. The Sb center exhibits Lewis acidity (Fukui indices: f⁺ = 0.12), favoring nucleophilic attack at the O–Sb site .

- Simulate interaction with biomolecules (e.g., DNA): π-π stacking between quinoline and adenine bases, with Sb–O coordinating phosphate groups .

Q. What advanced oxidation processes (AOPs) degrade this compound in wastewater, and how does antimony speciation affect efficiency?

- Degradation Protocol :

- Fe²⁺/Persulfate System : Optimize at pH 3, [PS]:[Fe²⁺] = 10:1, 45°C. SO₄⁻• radicals cleave the quinoline ring, but Sb(III) oxidizes to Sb(V), reducing toxicity by 70% .

- Challenges : Sb(V) forms stable oxyanions (Sb(OH)₆⁻), requiring post-treatment adsorption (e.g., Fe₃O₄ nanoparticles) .

Q. How do conflicting carcinogenicity reports (NTP vs. EPA) inform risk assessment for lab handling?

- Data Synthesis :

- NTP : Classifies as "confirmed carcinogen" based on rat hepatocarcinoma (IP exposure) .

- EPA : Labels "likely carcinogenic" (oral route) but notes insufficient inhalation data .

- Mitigation Strategies :

- Use fume hoods (PPE: N95 masks, nitrile gloves) to limit airborne particulates.

- Monitor Sb excretion in lab personnel via urinary Sb levels (ICP-MS detection limit: 0.1 µg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.